molecular formula C13H17NO3 B110071 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline CAS No. 107415-83-8

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline

Cat. No.: B110071
CAS No.: 107415-83-8
M. Wt: 235.28 g/mol
InChI Key: VGIAMYDHVZJFSI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this approach, a diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the desired isoquinoline compound via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different reduced forms, such as tetrahydroisoquinolines.

    Substitution: Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-methylisoquinoline: This compound shares the dimethoxy substituents but has a methyl group instead of a methoxymethyl group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is a reduced form of the isoquinoline and has similar chemical properties.

Uniqueness

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-15-8-11-10-7-13(17-3)12(16-2)6-9(10)4-5-14-11/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIAMYDHVZJFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NCCC2=CC(=C(C=C21)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline
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6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline
Reactant of Route 6
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